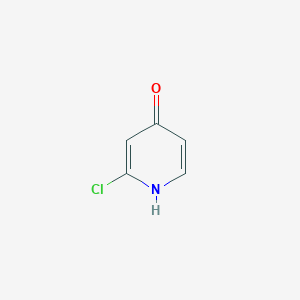

2-Chloro-4(1H)-pyridinone

Description

The exact mass of the compound 2-Chloro-4-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEHFOMFHUQAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938117 | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-12-6, 17228-67-0 | |

| Record name | 2-Chloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17368-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017368126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4(1H)-pyridinone CAS number 17368-12-6 properties

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone (CAS: 17368-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, also identified by its CAS number 17368-12-6, is a pivotal heterocyclic organic compound.[1] Structurally, it features a six-membered pyridine ring substituted with a chlorine atom at the second position and a hydroxyl or keto group at the fourth position.[1] This substitution pattern makes it a highly valuable and reactive intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility is fundamentally governed by a crucial chemical characteristic: prototropic tautomerism. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, offering field-proven insights for laboratory applications.

Section 1: Chemical Identity and Physicochemical Properties

The compound is most accurately described as an equilibrium between two tautomeric forms: 2-chloro-4-hydroxypyridine and this compound.[3] This duality is critical to understanding its reactivity and spectroscopic profile. Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17368-12-6 | [4] |

| Molecular Formula | C₅H₄ClNO | [4] |

| Molecular Weight | 129.54 g/mol | [2][4] |

| IUPAC Name | 2-chloro-1H-pyridin-4-one | [4] |

| Synonyms | 2-Chloro-4-hydroxypyridine, 2-Chloro-4-pyridinol | [1][5] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 168-173 °C | [6] |

| Boiling Point | 225.1 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.392 g/cm³ (Predicted) | [6] |

| Solubility | Moderate solubility in water; more soluble in organic solvents like ethanol, DMF, and DMAc. | [1][2] |

| InChI Key | VBEHFOMFHUQAOW-UHFFFAOYSA-N | [1][2] |

Section 2: The Core Concept of Tautomerism

The most important chemical feature of this molecule is the tautomeric equilibrium between the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. The position of this equilibrium is highly sensitive to the molecule's environment, including the physical state and solvent polarity.[7][8]

-

In the Gas Phase: The hydroxy form, 2-chloro-4-hydroxypyridine, tends to be more stable. This is attributed to the aromaticity of the pyridine ring.[8][9]

-

In Polar Solvents (e.g., water, ethanol): The pyridone form, this compound, is favored. Polar solvents effectively solvate the charge separation inherent in the amide-like pyridone structure, stabilizing it over the less polar hydroxy form.[7][8]

-

In the Solid State: The compound typically exists predominantly as the pyridone tautomer, which allows for strong intermolecular hydrogen bonding.[8]

This solvent-dependent equilibrium is a critical consideration in reaction design, as the reactivity of the two forms differs significantly.

Sources

- 1. CAS 17368-12-6: 2-Chloro-4-pyridinol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C5H4ClNO | CID 87010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-hydroxypyridine | 17368-12-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 2-Chloro-4-hydroxypyridine | 17368-12-6 [sigmaaldrich.com]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

The Tautomeric Chameleon: A Deep Dive into the Lactam-Lactim Equilibrium of 2-Chloro-4(1H)-pyridinone

An In-depth Technical Guide for Researchers

Abstract

The prototropic tautomerism of N-heterocyclic compounds is a cornerstone of their chemical reactivity and biological function. 2-Chloro-4(1H)-pyridinone, a key building block in medicinal chemistry, presents a classic and instructive case of lactam-lactim tautomerism. This guide provides a comprehensive technical analysis of the equilibrium between the this compound (lactam) and 2-chloro-4-hydroxypyridine (lactim) forms. We will dissect the structural nuances that govern this equilibrium, explore the theoretical underpinnings through computational analysis, and detail the principal experimental methodologies for characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to unambiguously identify and quantify the tautomeric preference of this versatile molecule under various conditions.

Introduction: The Principle of Tautomeric Duality

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] Among the various types, lactam-lactim tautomerism, prevalent in pyridone and related heterocyclic systems, is of paramount importance.[2] This equilibrium involves the intramolecular migration of a proton between a nitrogen and an oxygen atom, resulting in two distinct chemical entities with different physical and chemical properties.

The parent compound, 4-hydroxypyridine, overwhelmingly favors the pyridone (lactam) form in polar solvents and the solid state. This preference is attributed to a combination of factors, including the high strength of the C=O bond and the aromatic character achieved through delocalization of the nitrogen lone pair into the ring.[3][4] The introduction of a substituent, such as a chlorine atom at the 2-position, modulates the electronic landscape of the ring, influencing the position of this equilibrium. Understanding the tautomeric preference of this compound is critical, as the dominant form dictates its hydrogen bonding capabilities, pKa, lipophilicity, and ultimately, its behavior in synthetic reactions and biological systems.

The this compound Equilibrium: Lactam vs. Lactim

The core of our discussion is the equilibrium between the lactam and lactim forms. The lactam, this compound, possesses a carbonyl group (C=O) and an N-H bond. The lactim, 2-chloro-4-hydroxypyridine, features a hydroxyl group (O-H) and an sp2-hybridized ring nitrogen.

Caption: The tautomeric equilibrium between the lactam and lactim forms.

Several factors dictate the position of this equilibrium (K_eq):

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding like water, tend to stabilize the more polar lactam form.[2][5] Non-polar solvents may favor the less polar lactim tautomer.[2]

-

Temperature: The equilibrium is temperature-dependent. As shown in studies of related pyridones, increasing temperature can shift the equilibrium, often favoring the lactim form.[6][7]

-

pH/Protonation State: The acidity of the medium can significantly impact the equilibrium by favoring the protonated or deprotonated species of one tautomer over the other.

-

Aromaticity: Computational studies on pyridone systems suggest that the tautomerization process is strongly influenced by the gain in aromaticity. For 4-pyridones, the conversion to the lactam form generally results in a greater gain in aromaticity, providing a significant driving force.[8]

Computational Insights into Tautomer Stability

Before embarking on experimental work, computational chemistry provides invaluable predictive power. Density Functional Theory (DFT) calculations are routinely employed to estimate the relative energies of tautomers in the gas phase and in solution (using continuum solvent models like PCM).[8][9]

For the parent 2-pyridone/2-hydroxypyridine system, the energy difference is small in the gas phase, but the lactam form is heavily favored in aqueous solution.[10] For 4-pyridone systems, the lactam form's dominance is even more pronounced.[8] Computational analyses reveal that this is driven by a greater gain in aromaticity and relief of Pauli repulsion upon tautomerization to the 4-pyridone form.[8] The introduction of an electron-withdrawing chlorine atom is expected to further influence these energetics.

Experimental Characterization: A Multi-faceted Approach

No single technique tells the whole story. A robust characterization of the tautomeric equilibrium relies on the synthesis of data from several analytical methods.

Spectroscopic Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful first-line tool for identifying the dominant tautomer, primarily in the solid state (KBr pellet or ATR). The key diagnostic signal is the strong carbonyl (C=O) stretch of the lactam form.

-

Lactam (this compound): A strong, sharp absorption band is expected in the region of 1620-1660 cm⁻¹ , corresponding to the C=O stretching vibration. Studies on 2-chloro-4-pyridone have identified this peak specifically at 1626 cm⁻¹ .[6]

-

Lactim (2-Chloro-4-hydroxypyridine): This form lacks a C=O group. Its spectrum would be characterized by a broad O-H stretching band (around 3200-3500 cm⁻¹) and C=N stretching vibrations within the aromatic fingerprint region (typically 1500-1600 cm⁻¹).

UV-Visible Spectroscopy: The distinct conjugated systems of the lactam and lactim tautomers give rise to different electronic transitions, which can be observed by UV-Vis spectroscopy. The lactam form typically absorbs at a longer wavelength (λmax) compared to the lactim form.[11] This technique is particularly useful for studying the equilibrium in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information in solution.

-

¹H NMR: The most telling signal is that of the proton attached to either nitrogen (N-H) or oxygen (O-H). The N-H proton of the lactam is typically a broad singlet, while the O-H proton of the lactim is also a singlet, but their chemical shifts and exchange rates with deuterated solvents differ. The chemical shifts of the aromatic ring protons will also differ subtly but measurably between the two forms.

-

¹³C NMR: The key differentiator is the carbonyl carbon of the lactam, which appears significantly downfield (typically >160 ppm). The corresponding carbon (C4) in the lactim form, being attached to a hydroxyl group, would be found further upfield.

Advanced Technique: 2D IR Spectroscopy: For a definitive and dynamic view, two-dimensional infrared (2D IR) spectroscopy is a state-of-the-art method. It can unambiguously identify and distinguish the vibrational modes of coexisting tautomers through their unique cross-peak patterns.[7] This technique has been successfully used to measure the nanosecond tautomerization kinetics of 2-chloro-4-pyridone in aqueous solution, providing direct observational evidence of the ground-state equilibrium.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state. For N-heterocyclic compounds like pyridones, it is the gold standard for determining which tautomer is present in the crystal lattice. Given the strong intermolecular forces, particularly hydrogen bonding, the form observed in the crystal is often the more polar lactam tautomer.[10]

Data Synthesis: Spectroscopic Fingerprints

The following table summarizes the expected key spectroscopic data for distinguishing the two tautomers of this compound.

| Technique | Lactam Form (this compound) | Lactim Form (2-Chloro-4-hydroxypyridine) | Reference |

| IR Spectroscopy | Strong C=O stretch at ~1626 cm⁻¹ | Absence of C=O stretch; Broad O-H stretch (~3200-3500 cm⁻¹) | [6] |

| ¹³C NMR | C4 signal (C=O) at >160 ppm | C4 signal (C-OH) significantly upfield | General chemical shift knowledge |

| UV-Vis | Longer wavelength λmax | Shorter wavelength λmax | [11] |

Experimental Protocols: A Practical Guide

Protocol 1: Solvent-Dependent UV-Vis Spectroscopic Analysis

This protocol is designed to qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium. The causality behind this experiment is that a change in solvent dielectric constant will differentially stabilize the two tautomers, causing a shift in the equilibrium that is observable as a change in the absorption spectrum.

Caption: Workflow for solvent-dependent UV-Vis analysis of tautomerism.

Methodology:

-

Stock Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of spectroscopic grade methanol to create a 1 mg/mL stock solution.

-

Control Preparation (Self-Validation): If available, prepare 10 µg/mL solutions of 1-methyl-2-chloro-4-pyridone (locked lactam) and 2-chloro-4-methoxypyridine (locked lactim) in methanol. These controls are crucial for assigning the λmax of each tautomer unambiguously.

-

Working Solutions: Prepare a set of working solutions at a final concentration of 10 µg/mL in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, and water).

-

Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, acquire the absorption spectrum for each solution from 200 nm to 400 nm, using the respective pure solvent as a blank.

-

Data Analysis:

-

First, analyze the spectra of the locked controls to establish the characteristic λmax for the pure lactam and pure lactim forms.

-

Compare the spectra of the test compound in different solvents. A shift towards the λmax of the lactam form with increasing solvent polarity is strong evidence that the lactam form is stabilized by polar environments.

-

The relative absorbance at the two characteristic λmax values can be used to estimate the ratio of the two tautomers in each solvent.

-

Protocol 2: Variable-Temperature FT-IR Spectroscopy

This protocol probes the thermodynamic properties of the tautomeric equilibrium. By observing changes in the IR spectrum with temperature, one can determine if the equilibrium shifts and infer which tautomer is enthalpically or entropically favored.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O, to avoid obscuring the spectrum with O-H bands) in a liquid IR cell. D₂O is chosen as it facilitates proton transfer, which is key to the tautomerization mechanism.[6]

-

Initial Spectrum: Acquire a baseline FT-IR spectrum at room temperature (e.g., 25 °C).

-

Temperature Variation: Gradually increase the temperature of the cell using a heated stage, allowing the sample to equilibrate at each step (e.g., in 10 °C increments from 25 °C to 75 °C). Acquire a full spectrum at each temperature.

-

Data Analysis:

-

Focus on the key vibrational bands: the lactam C=O stretch (~1626 cm⁻¹) and a characteristic lactim peak (e.g., a ring mode at ~1581 cm⁻¹ as identified in the literature).[6]

-

Plot the relative intensity (or integrated area) of the lactam C=O peak versus the lactim peak as a function of temperature.

-

A decrease in the C=O peak intensity with a corresponding increase in the lactim peak intensity as temperature rises indicates that the conversion from lactam to lactim is an endothermic process.[6]

-

Conclusion and Outlook

The tautomeric equilibrium of this compound is a delicate balance governed by its intrinsic electronic structure and its external environment. A convergence of evidence from computational modeling and multifaceted spectroscopic analysis demonstrates that while both tautomers can exist, the lactam form (this compound) is overwhelmingly dominant in polar solvents and, by extension, in the solid state .[3][6][8] The lactim form may gain significance in the gas phase or in highly non-polar environments.

For professionals in drug discovery, this knowledge is critical. The dominance of the lactam form determines the molecule's hydrogen bond donor-acceptor profile, which in turn governs its interaction with biological targets like enzyme active sites. For synthetic chemists, understanding the conditions that might favor the more nucleophilic lactim form could open new avenues for functionalization at the 4-position. This guide provides the theoretical framework and practical tools necessary to confidently probe and understand this fundamental chemical duality.

References

-

Cho, H., et al. (2018). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 115(36), pp.8936-8941. Available at: [Link]

-

Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), pp.12090-12102. Available at: [Link]

-

Wang, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry. B, 116(35), pp.10649–10656. Available at: [Link]

-

Huc, I., et al. (1996). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), pp.1389-1396. Available at: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), pp.12668-74. Available at: [Link]

-

Leszczyński, J., & Rode, J. E. (2014). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 12(30), pp.5676-5685. Available at: [Link]

-

El-Sayed, W. S., & Ali, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Quantum Chemistry, 116(24), pp.1827-1836. Available at: [Link]

-

Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Available at: [Link]

-

Stack Exchange Inc. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available at: [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool. Available at: [Link]

Sources

- 1. jst-ud.vn [jst-ud.vn]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

Spectroscopic data of 2-Chloro-4(1H)-pyridinone (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-4(1H)-pyridinone

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridinone ring substituted with a chlorine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates. The pyridinone scaffold is present in numerous biologically active compounds, and the chloro-substituent provides a reactive handle for further functionalization through various cross-coupling reactions.

Accurate structural elucidation and characterization are paramount in the development and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

This guide provides a comprehensive overview of the spectroscopic data for this compound. As a senior application scientist, the following sections will not only present the expected data but also delve into the rationale behind the spectral features and provide standardized protocols for data acquisition. The focus is on providing a practical and insightful resource for researchers, scientists, and professionals in drug development.

It is important to note that this compound can exist in tautomeric equilibrium with 2-chloro-4-hydroxypyridine. However, in most solvents and in the solid state, the pyridinone tautomer is favored.[1] The data presented herein corresponds to this more stable pyridinone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, one can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule and their neighboring environments. For this compound, we expect to see signals for the three protons on the pyridinone ring and a signal for the N-H proton.

Predicted ¹H NMR Data

The electron-withdrawing nature of the carbonyl group, the nitrogen atom, and the chlorine atom will influence the chemical shifts of the ring protons, generally shifting them downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.3 | Doublet (d) | J(H3,H5) ≈ 2.5 Hz |

| H5 | ~6.4 | Doublet of doublets (dd) | J(H5,H6) ≈ 7.5 Hz, J(H5,H3) ≈ 2.5 Hz |

| H6 | ~7.5 | Doublet (d) | J(H6,H5) ≈ 7.5 Hz |

| N1-H | ~11-13 | Broad Singlet (br s) | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridinones as it can effectively dissolve the compound and allow for the observation of the exchangeable N-H proton.

-

Instrument Setup:

-

Use a 400 MHz or 500 MHz NMR spectrometer for optimal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Interpretation Insights

-

The proton at the C6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the carbonyl group.

-

The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Visualization of ¹H NMR Assignments

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[2]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~110 |

| C4 | ~175 |

| C5 | ~120 |

| C6 | ~140 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a frequency appropriate for ¹³C observation (e.g., 100 MHz or 125 MHz for a 400 MHz or 500 MHz instrument, respectively).

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to collapse C-H coupling and benefit from the Nuclear Overhauser Effect (NOE).

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically necessary to obtain a good spectrum.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).

-

Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Interpretation Insights

-

The carbonyl carbon (C4) is expected to have the most downfield chemical shift, which is characteristic of C=O groups in pyridinones.

-

The carbon atom bonded to chlorine (C2) will also be significantly downfield due to the electronegativity of the chlorine atom.

-

The remaining carbon atoms will appear in the aromatic/olefinic region of the spectrum.

Visualization of ¹³C NMR Assignments ```dot graph Mol_Structure_C_NMR { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"];

// Define nodes for atoms N1 [label="N1", pos="0,1.5!"]; C2 [label="C2 (~150 ppm)", pos="-1.2,0.75!"]; C3 [label="C3 (~110 ppm)", pos="-1.2,-0.75!"]; C4 [label="C4 (~175 ppm)", pos="0,-1.5!"]; C5 [label="C5 (~120 ppm)", pos="1.2,-0.75!"]; C6 [label="C6 (~140 ppm)", pos="1.2,0.75!"]; Cl [label="Cl", pos="-2.4,1.5!"]; O [label="=O", pos="0,-2.5!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C4 -- O [style=dashed]; }

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [3]It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expected Mass Spectrum Data

The molecular weight of this compound (C₅H₄ClNO) is approximately 129.5 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. [4]

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Abundance | Identity |

|---|---|---|---|---|

| [M]⁺ | 129 | 131 | ~3:1 | Molecular Ion |

| [M-CO]⁺ | 101 | 103 | ~3:1 | Loss of carbon monoxide |

| [M-Cl]⁺ | 94 | - | - | Loss of chlorine radical |

| [C₄H₄N]⁺ | 66 | - | - | Further fragmentation |

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation. [5]3. Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Interpretation Insights

-

The most crucial piece of information is the molecular ion peak. The presence of peaks at m/z 129 and 131 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom. [4]* A common fragmentation pathway for pyridones involves the loss of a neutral carbon monoxide (CO) molecule. [6]Therefore, a significant fragment at m/z 101 (and 103) is expected.

-

Another possible fragmentation is the loss of the chlorine atom, leading to a fragment at m/z 94. [4] Visualization of a Plausible Fragmentation Pathway

Caption: Plausible EI fragmentation pathway for this compound.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable data, their combined interpretation offers the most robust structural confirmation.

-

Mass Spectrometry establishes the molecular formula (C₅H₄ClNO) through the molecular ion peaks at m/z 129/131.

-

IR Spectroscopy confirms the presence of key functional groups: a carbonyl (C=O) and an N-H group, supporting the pyridinone tautomer.

-

¹³C NMR Spectroscopy identifies the five distinct carbon environments, including a carbonyl carbon and a carbon attached to chlorine.

-

¹H NMR Spectroscopy reveals the connectivity of the three protons on the ring system and their relative positions, confirming the substitution pattern.

Together, these techniques provide a self-validating system, leaving no ambiguity about the structure of this compound. This comprehensive spectroscopic fingerprint is essential for quality control, reaction monitoring, and regulatory submissions in drug development and chemical research.

References

- BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.

- Hangzhou Better Chemtech Ltd. What is the mass spectrum of 2 - Chloropyridine? - Blog.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

Wikipedia. 4-Pyridone. Available from: [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of 2-Chloro-4(1H)-pyridinone Vibrational Modes

Foreword: The Vibrational Story of a Versatile Heterocycle

Welcome to this in-depth exploration of 2-Chloro-4(1H)-pyridinone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a key intermediate, its structural integrity is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive method to probe the molecular structure, providing a unique vibrational fingerprint. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial spectral check. We will dissect the FT-IR spectrum of this molecule, explain the causality behind its features, and provide a robust framework for its analysis, grounded in both experimental practice and theoretical validation. Our focus is not merely on identifying peaks but on understanding the story they tell about the molecule's bonding, functionality, and tautomeric nature.

The Tautomeric Identity of this compound

A critical aspect of 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. For this compound, this equilibrium is between 2-chloro-4-hydroxypyridine and this compound.

-

2-chloro-4-hydroxypyridine (Lactim form): Possesses an aromatic pyridine ring with a hydroxyl (-OH) group.

-

This compound (Lactam form): Features a carbonyl group (C=O) and a secondary amine (N-H) within the ring, which can still exhibit aromatic character due to the delocalization of the nitrogen lone pair.[1][2]

In both solution and the solid state, the equilibrium for 4-hydroxypyridines overwhelmingly favors the pyridone (lactam) form.[1][3] This preference is driven by the stability conferred by the strong carbon-oxygen double bond and extensive intermolecular hydrogen bonding possibilities. Therefore, our FT-IR analysis will primarily focus on assigning the vibrational modes corresponding to the this compound tautomer.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Decoding the Spectrum: Vibrational Mode Assignments

The FT-IR spectrum of this compound is a composite of stretching and bending vibrations from its constituent functional groups and the heterocyclic ring. The interpretation relies on comparing the observed bands with established group frequencies and data from similar molecules, often refined by theoretical calculations.[4][5]

Key Vibrational Regions and Their Significance

a) The N-H and C-H Stretching Region (3400 - 2800 cm⁻¹)

-

ν(N-H) Stretch: The presence of the N-H group in the pyridone tautomer gives rise to a stretching vibration. In the solid state, extensive intermolecular hydrogen bonding (N-H···O=C) causes this band to be broad and shifted to a lower frequency, typically appearing in the 3200 - 2800 cm⁻¹ range. Its broadness is a key diagnostic feature.

-

ν(C-H) Stretch: The aromatic C-H stretching vibrations of the pyridinone ring are expected to appear as sharp, medium-to-weak bands above 3000 cm⁻¹, usually in the 3100 - 3000 cm⁻¹ region.

b) The Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)

-

ν(C=O) Stretch (Amide I): This is arguably the most intense and characteristic absorption band for the pyridone tautomer. It is found at a relatively high wavenumber due to the ring strain and electronic effects. Expect a very strong, sharp peak in the 1690 - 1640 cm⁻¹ range. Studies on 4-pyridone itself show significant mixing between C=C and C=O stretching vibrations.[6]

-

ν(C=C) and ν(C=N) Ring Stretches: The pyridinone ring gives rise to several stretching vibrations in the 1650 - 1500 cm⁻¹ region. These are often coupled and appear as a series of sharp bands of variable intensity.

c) The Fingerprint Region (< 1500 cm⁻¹) This region contains a wealth of structural information from various bending and stretching modes.

-

δ(N-H) Bending: The in-plane bending of the N-H group (Amide II band) is expected around 1550 - 1480 cm⁻¹ .

-

δ(C-H) Bending: In-plane C-H bending vibrations are typically found between 1300 - 1000 cm⁻¹ , while out-of-plane C-H bending modes give rise to bands in the 900 - 700 cm⁻¹ range.

-

Ring Breathing Modes: The entire ring can expand and contract symmetrically. These "breathing" modes, often coupled with other vibrations, appear as sharp bands in the fingerprint region, with a prominent one expected around 1000-990 cm⁻¹ .[7]

-

ν(C-Cl) Stretch: The carbon-chlorine stretching vibration is a key marker for the substituent. For chloro-substituted aromatic rings, this mode is typically observed in the 850 - 550 cm⁻¹ range.[8] Its exact position is sensitive to the overall vibrational coupling within the molecule.

Summary of Vibrational Assignments

The following table summarizes the expected vibrational modes for this compound, based on data from related structures.[6][7][8][9]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3200 - 2800 | Strong, Broad | ν(N-H) Stretch | Broadness indicates strong intermolecular hydrogen bonding, characteristic of the pyridone form. |

| 3100 - 3000 | Medium-Weak, Sharp | ν(C-H) Aromatic Stretch | Confirms the presence of C-H bonds on the heterocyclic ring. |

| 1690 - 1640 | Very Strong, Sharp | ν(C=O) Stretch (Amide I) | The most prominent peak in the spectrum; definitive evidence for the pyridone tautomer. |

| 1650 - 1500 | Strong-Medium, Sharp | ν(C=C) and ν(C=N) Ring Stretches | A series of bands indicating the conjugated ring system. |

| 1550 - 1480 | Medium-Strong | δ(N-H) In-plane Bend (Amide II) | Coupled with C-N stretching. |

| 1300 - 1000 | Medium-Weak | δ(C-H) In-plane Bends & Ring Modes | Complex region with multiple coupled vibrations. |

| 1000 - 990 | Medium-Strong, Sharp | Ring Breathing Mode | A symmetric stretching/contraction of the entire ring. |

| 900 - 700 | Medium-Strong | δ(C-H) Out-of-plane Bends | Position is diagnostic of the substitution pattern on the ring. |

| 850 - 550 | Medium-Strong | ν(C-Cl) Stretch | Confirms the presence and bonding of the chlorine substituent.[8] |

The Role of Theoretical Calculations: Bridging Experiment and Theory

While experimental FT-IR provides the data, computational chemistry, particularly Density Functional Theory (DFT), offers profound insight into the assignment of each band.[10][11] By creating a theoretical model of the molecule, we can calculate its harmonic vibrational frequencies.

Why is this essential?

-

Unambiguous Assignments: For complex molecules, many vibrations in the fingerprint region are coupled. DFT calculations, through Potential Energy Distribution (PED) analysis, can precisely determine the contribution of different bond stretches and bends to a given absorption band.[12]

-

Structural Confirmation: A strong correlation between the experimental spectrum and a DFT-calculated spectrum for the this compound tautomer provides compelling evidence that it is the correct and dominant structure being observed.[13]

-

Predictive Power: DFT can predict the spectra of related or hypothetical molecules, guiding synthetic efforts.

It is crucial to note that theoretical frequencies are often systematically higher than experimental ones due to the calculation being for an isolated molecule in the gas phase (harmonic approximation) versus the real-world solid or liquid sample (anharmonic). Therefore, a scaling factor is typically applied to the calculated frequencies to achieve better agreement with experimental data.[11][14]

Self-Validating Experimental Protocol for FT-IR Analysis

This protocol ensures reproducibility and accuracy in data acquisition. The workflow is designed to be a self-validating system, minimizing ambiguity.

Experimental Workflow Diagram

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology

-

Instrumentation Setup:

-

Use a calibrated FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II).

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Sample Preparation (KBr Pellet Technique):

-

Causality: The KBr matrix is transparent to infrared radiation in the mid-IR region and holds the sample in a solid, dispersed state, minimizing scattering effects.

-

Gently grind approximately 1 mg of high-purity this compound with 100-150 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

-

-

Background Collection:

-

Place no sample in the beam path.

-

Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to computationally subtract the absorbance of atmospheric gases and the instrument itself from the final sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹ , resolution 4 cm⁻¹ , 32 scans ). Averaging multiple scans increases the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Apply a baseline correction to account for any drift or scattering effects.

-

Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.

-

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. A proficient analysis hinges on understanding its tautomeric preference for the pyridone form, which is definitively confirmed by the presence of a strong N-H stretching band and an intense C=O (Amide I) absorption. By systematically assigning the key vibrational modes in the high-frequency, double-bond, and fingerprint regions, one can build a comprehensive and confident structural profile. The synergy between high-quality experimental data, acquired through a robust protocol, and theoretical DFT calculations provides a self-validating framework for analysis, transforming a simple spectrum into a detailed molecular blueprint.

References

-

Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1).

-

Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.

-

Al-Otaibi, M., et al. (2014). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Chemistry and Materials Research, 6(6).

-

PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information.

-

ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) IR Spectrum.

-

Spinner, E., & White, J. C. B. (1966). The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations. Australian Journal of Chemistry, 19(6), 1023-1036.

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook.

-

IISTE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine.

-

Plekan, O., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(20), 11248-11258.

-

ResearchGate. (2006). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.

-

ResearchGate. (n.d.). Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d).

-

ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.

-

Subramanian, N., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625-1632.

-

Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.

-

WuXi Biology. (n.d.). How about Tautomers?.

-

Semantic Scholar. (n.d.). Single crystal structure, Computational study (DFT) and Hirshfeld surface analysis of 4-chloro-1H-pyrazole.

-

Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone.

-

MDPI. (2016). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives.

-

ResearchGate. (n.d.). A new insight into the vibrational analysis of pyridine.

-

National Center for Biotechnology Information. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.

-

ResearchGate. (2015). (PDF) Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine.

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.

-

ResearchGate. (2016). (PDF) Vibrational study of α- and γ-pyridone.

-

Indian Journal of Pure & Applied Physics. (2012). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods.

-

PubMed. (2012). Analysis of vibrational spectra (FT-IR and FT-Raman) and nonlinear optical properties of organic 2-chloro-p-xylene.

-

ResearchGate. (2007). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline.

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of vibrational spectra (FT-IR and FT-Raman) and nonlinear optical properties of organic 2-chloro-p-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometric behavior of 2-Chloro-4(1H)-pyridinone. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of pharmaceutical intermediates and related compounds. Understanding the specific fragmentation patterns of this compound under different ionization conditions is essential for developing robust analytical methods, identifying impurities, and studying metabolic pathways. This document explores the fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the chemical rationale behind the observed product ions. The guide is intended for scientists in research and development who utilize mass spectrometry for the characterization of heterocyclic compounds.

Introduction to this compound

This compound, and its tautomer 2-Chloro-4-hydroxypyridine, is a vital heterocyclic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity and structural features make it a key intermediate in the development of anti-inflammatory agents, antimicrobial compounds, herbicides, and fungicides.[1] Given its importance, the unambiguous identification and characterization of this molecule are paramount. Mass spectrometry, coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), serves as a powerful tool for this purpose.[2] This guide focuses on the intrinsic fragmentation behavior of the molecule, which is fundamental to interpreting mass spectra correctly.

Molecular Profile:

-

Molecular Weight: 129.54 g/mol [2]

-

Tautomerism: The molecule exists in equilibrium between the pyridinone and hydroxypyridine forms. The pyridinone form is generally more stable, but the fragmentation can be influenced by the tautomer present in the ion source.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation.[4] This makes EI-MS invaluable for structural elucidation by creating a characteristic "fingerprint" mass spectrum for a given compound. The analysis of related chloropyridine structures provides a strong basis for predicting the fragmentation pathways.[5][6]

The Molecular Ion (M⁺•)

Upon EI, this compound loses an electron to form the molecular ion (M⁺•). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic isotopic cluster:

-

m/z 129: The molecular ion with the ³⁵Cl isotope [M]⁺•.

-

m/z 131: The molecular ion with the ³⁷Cl isotope [M+2]⁺•, with a relative intensity of approximately one-third of the m/z 129 peak.

Key Fragmentation Pathways under EI

The energetically unstable molecular ion undergoes a series of fragmentation reactions, primarily involving the loss of stable neutral molecules or radicals. The fragmentation of pyridones and hydroxypyridines typically involves the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[5] For halogenated compounds, the loss of the halogen radical or a hydrogen halide is also a common pathway.[5]

Pathway A: Loss of Carbon Monoxide (CO)

A hallmark fragmentation of pyridones is the expulsion of a neutral CO molecule from the ring.[5][7]

-

[M]⁺• (m/z 129) → [M - CO]⁺• (m/z 101) + CO The resulting ion at m/z 101 would be a chloropyrrole radical cation. This fragment would also exhibit a corresponding [M+2] peak at m/z 103.

Pathway B: Loss of Chlorine Radical (Cl•)

The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical.

-

[M]⁺• (m/z 129) → [M - Cl]⁺ (m/z 94) + Cl• The resulting ion at m/z 94 corresponds to the 4-oxo-pyridinium cation. This fragment is often stable and can be a significant peak in the spectrum.

Pathway C: Sequential Loss of CO and HCN

Following initial fragmentation, subsequent losses can occur. For example, the ion at m/z 94 can further fragment by losing CO.

-

[M - Cl]⁺ (m/z 94) → [M - Cl - CO]⁺ (m/z 66) + CO The ion at m/z 66 likely corresponds to a protonated pyrrole-type structure, which could subsequently lose HCN to yield smaller fragments.

The fragmentation pattern of related compounds like 5-Chloro-2-pyridinol shows a strong molecular ion peak and a significant peak corresponding to the loss of CO.[6]

Summary of Predicted EI Fragments

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Identity | Neutral Loss |

| 129 | 131 | [M]⁺• | - |

| 101 | 103 | [M - CO]⁺• | CO |

| 94 | - | [M - Cl]⁺ | Cl• |

| 66 | - | [M - Cl - CO]⁺ | Cl•, CO |

EI Fragmentation Workflow

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[8] It is ideal for LC-MS analysis. Structural information is obtained via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of pyridinone derivatives under ESI conditions often involves losses of stable neutral molecules like water, CO, and HCN from the protonated precursor.[8]

Precursor Ion Formation

In positive mode ESI, the molecule is expected to readily protonate, likely on the carbonyl oxygen or the ring nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 130 (for ³⁵Cl) and m/z 132 (for ³⁷Cl).

Key Fragmentation Pathways of [M+H]⁺

The fragmentation of the protonated molecule [M+H]⁺ is initiated by the added proton and driven by the stability of the resulting product ions and neutral losses.

Pathway I: Loss of Hydrogen Chloride (HCl)

A common pathway for protonated chloro-heterocycles is the elimination of neutral HCl.

-

[M+H]⁺ (m/z 130) → [M+H - HCl]⁺ (m/z 94) + HCl This pathway leads to the same m/z 94 ion observed in EI-MS, the 4-oxo-pyridinium cation. The stability of this ion makes this a probable and significant fragmentation channel.

Pathway II: Loss of Carbon Monoxide (CO)

Similar to EI, the loss of CO is a characteristic fragmentation for the pyridinone ring structure.

-

[M+H]⁺ (m/z 130) → [M+H - CO]⁺ (m/z 102) + CO The resulting ion at m/z 102 would be the protonated chloropyrrole. This fragment would retain the chlorine isotopic signature, appearing at m/z 102/104.

Studies on similar pyridinone structures show that eliminations of CO, HCN, and H₂O are common fragmentation processes under ESI conditions.[8]

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Neutral Loss |

| 130/132 ([M+H]⁺) | 102/104 | [M+H - CO]⁺ | CO |

| 130/132 ([M+H]⁺) | 94 | [M+H - HCl]⁺ | HCl |

ESI-MS/MS Fragmentation Workflow

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols & Considerations

To obtain high-quality mass spectra for this compound, the following experimental conditions can serve as a starting point.

GC-EI-MS Protocol

-

Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable.

-

Injection: 1 µL of a 10-100 µg/mL solution in methanol or acetonitrile. Splitless injection is preferred for sensitivity.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, and hold for 5 min.

-

Ion Source (EI):

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 230°C.

-

-

Mass Analyzer: Scan range of m/z 40-200.

Rationale: GC-MS is well-suited for volatile and thermally stable compounds. The 70 eV ionization energy is standard for generating reproducible fragmentation patterns for library matching.[9]

LC-ESI-MS/MS Protocol

-

Instrumentation: HPLC or UHPLC system coupled to a Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Ion Source (ESI - Positive Mode):

-

MS/MS Analysis:

-

Precursor Ion Selection: m/z 130.

-

Collision Energy: Ramped from 10-40 eV to observe the appearance of different fragment ions.

-

Rationale: LC-MS is necessary for less volatile compounds or for complex mixtures. Formic acid is used as a mobile phase additive to promote protonation for positive mode ESI.[10] A Q-TOF provides high mass accuracy for formula determination, while a QqQ is excellent for targeted quantification using Selected Reaction Monitoring (SRM).

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles for heterocyclic and halogenated compounds. Under Electron Ionization , the molecule exhibits a clear isotopic pattern for the molecular ion (m/z 129/131) and fragments primarily through the loss of carbon monoxide (CO) and the chlorine radical (Cl•). Under Electrospray Ionization , the protonated molecule ([M+H]⁺ at m/z 130/132) is the primary ion, which fragments via collision-induced dissociation mainly by losing neutral HCl or CO.

A thorough understanding of these distinct fragmentation pathways is crucial for researchers. It enables confident structural confirmation, facilitates the development of sensitive and specific quantitative methods, and aids in the identification of related impurities or metabolites in complex matrices.

References

-

Marinković, A. D., Vasiljević, T. M., Laušević, M. D., & Jovanović, B. Ž. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 223–235. Available at: [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science. Available at: [Link]

-

Kovács, B., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(10), 779-786. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 805(2), 217-225. Available at: [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

-

NIST. (n.d.). 4(1H)-Pyrimidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Nagaoka, S., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

NIST. (n.d.). 5-Chloro-2-pyridinol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone, 6-chloro-1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. (n.d.). ESI-MS Data of Compounds 4-5. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Available at: [Link]

-

Sparkman, O. D. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Jørgensen, T. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Available at: [Link]

-

The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H4ClNO | CID 87010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. 5-Chloro-2-pyridinol [webbook.nist.gov]

- 7. 2(1H)-Pyridinone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4(1H)-pyridinone: Core Starting Materials and Methodologies

Abstract

2-Chloro-4(1H)-pyridinone is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its unique chemical structure allows for versatile functionalization, making it a valuable building block in medicinal chemistry. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials. We will explore the causality behind experimental choices, present detailed, validated protocols, and offer insights into the practical considerations for each pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound, also known as 2-chloro-4-hydroxypyridine, is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and a hydroxyl group at the 4-position. It exists in tautomeric equilibrium with its pyridone form, a crucial feature influencing its reactivity.[3] The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, while the hydroxyl/keto group offers sites for further chemical modification. These characteristics make it a key precursor in the development of various biologically active molecules, including anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides.[1]

The choice of starting material is a critical decision in the synthesis of this compound, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will dissect the most prevalent synthetic strategies, each originating from a different commercially available precursor.

Synthetic Pathways from Key Starting Materials

The synthesis of this compound can be approached from several key starting materials. The selection of a particular route is often dictated by factors such as the availability and cost of the precursor, the desired purity of the final product, and the scalability of the reaction.

From 2,4-Dihydroxypyridine

2,4-Dihydroxypyridine is a common and logical precursor for the synthesis of this compound.[4] The core transformation involves the selective chlorination of the 2-position.

Causality of Experimental Choices:

The hydroxyl group at the 2-position of 2,4-dihydroxypyridine is more susceptible to chlorination than the hydroxyl group at the 4-position due to the electronic properties of the pyridine ring. The nitrogen atom's electron-withdrawing nature makes the adjacent carbon atoms (C2 and C6) more electrophilic and thus more reactive towards nucleophilic attack by a chlorinating agent.

Experimental Protocol:

A robust method for this transformation involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2,4-dihydroxypyridine.

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) to the flask at room temperature with constant stirring. An excess of POCl₃ is typically used to drive the reaction to completion.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2,4-Dihydroxypyridine |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% |

Workflow Diagram:

Caption: Synthesis of this compound from 2,4-Dihydroxypyridine.

From 2-Amino-4-hydroxypyridine

Another viable route starts from 2-amino-4-hydroxypyridine, utilizing a Sandmeyer-type reaction.[3] This method is particularly useful when 2-amino-4-hydroxypyridine is more readily available or cost-effective than 2,4-dihydroxypyridine.

Causality of Experimental Choices:

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate. This transformation is highly efficient and regioselective.

Experimental Protocol:

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-amino-4-hydroxypyridine in a cold aqueous solution of a strong acid, typically hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Add the freshly prepared diazonium salt solution to the CuCl solution.

-

Decomposition and Product Formation: Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of this compound. Nitrogen gas will be evolved during this step.

-

Work-up and Purification: Once the evolution of gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-Amino-4-hydroxypyridine |

| Key Reagents | NaNO₂, CuCl, HCl |

| Reaction Temperature | 0-5 °C (Diazotization), Gentle warming (Sandmeyer) |

| Typical Yield | 60-75% |

Workflow Diagram:

Caption: Synthesis via Sandmeyer reaction from 2-Amino-4-hydroxypyridine.

From 2-Chloro-4-methoxypyridine

This route involves the demethylation of 2-chloro-4-methoxypyridine.[6][7] This starting material can be prepared from 2-chloro-4-nitropyridine and sodium methoxide.[6]

Causality of Experimental Choices:

The methoxy group at the 4-position can be cleaved under acidic or nucleophilic conditions to yield the corresponding hydroxyl group. This method is advantageous when 2-chloro-4-methoxypyridine is a readily available intermediate from other synthetic sequences.

Experimental Protocol:

Step-by-Step Methodology:

-

Reaction Setup: Place 2-chloro-4-methoxypyridine in a round-bottom flask.

-

Addition of Demethylating Agent: Add a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to the flask. Alternatively, Lewis acids like boron tribromide (BBr₃) can be used.

-

Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting solid by recrystallization.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-Chloro-4-methoxypyridine |

| Demethylating Agent | HBr, HI, or BBr₃ |

| Reaction Temperature | Reflux |

| Typical Yield | 80-95% |

Workflow Diagram:

Caption: Synthesis of this compound by demethylation.

Industrial Scale Considerations

For industrial production, the choice of starting material and synthetic route is heavily influenced by cost, safety, and environmental impact. The route starting from 2,4-dihydroxypyridine is often favored due to the relatively low cost of the starting material and the high efficiency of the chlorination step. However, the use of phosphorus-based chlorinating agents can pose waste disposal challenges. The Sandmeyer reaction, while effective, involves the generation of potentially unstable diazonium salts, which requires careful temperature control and handling on a large scale. The demethylation route is generally clean but may be less cost-effective depending on the price of 2-chloro-4-methoxypyridine.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and disadvantages. The selection of the optimal starting material and methodology depends on a careful evaluation of factors including cost, availability, scalability, and safety. This guide has provided a detailed overview of the most common synthetic routes, offering researchers and drug development professionals the necessary information to make informed decisions in their synthetic endeavors. A thorough understanding of the underlying chemical principles and practical considerations is paramount to the successful and efficient production of this valuable chemical intermediate.

References

-

2-Chloro-4-hydroxypyridine - ChemBK. (n.d.). Retrieved from [Link]

-

2-Chloro-4-methoxypyridine (97%) - Amerigo Scientific. (n.d.). Retrieved from [Link]

- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents. (n.d.).

- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23). Retrieved from [Link]

-